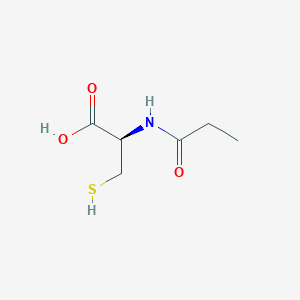
N-Propionyl-L-cysteine
描述
N-Propionylcysteine is a derivative of the amino acid cysteine, characterized by the addition of a propionyl group to the nitrogen atom of cysteine. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields. N-Propionylcysteine is known for its potent antioxidant and anti-inflammatory properties, which have potential therapeutic applications in treating neurodegenerative disorders, cardiovascular diseases, and cancer.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Propionylcysteine typically involves the acylation of cysteine with propionic anhydride or propionyl chloride. The reaction is carried out in an aqueous or organic solvent under controlled pH conditions to ensure the selective acylation of the amino group. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure N-Propionylcysteine .
Industrial Production Methods
Industrial production of N-Propionylcysteine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .
化学反应分析
Types of Reactions
N-Propionylcysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule, such as the thiol and amino groups.
Common Reagents and Conditions
Oxidation: N-Propionylcysteine can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: N-Propionylcysteine can undergo nucleophilic substitution reactions with halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-Propionylcysteine can lead to the formation of disulfides, while reduction can yield the corresponding alcohols or amines .
科学研究应用
N-Propionylcysteine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: N-Propionylcysteine is studied for its role in cellular redox regulation and as a potential therapeutic agent for oxidative stress-related conditions.
Medicine: The compound’s antioxidant and anti-inflammatory properties make it a promising candidate for treating neurodegenerative diseases, cardiovascular disorders, and cancer.
Industry: N-Propionylcysteine is used in the formulation of pharmaceuticals, dietary supplements, and cosmetics due to its beneficial properties
作用机制
N-Propionylcysteine exerts its effects primarily through its antioxidant activity. It acts as a precursor to glutathione, a critical antioxidant in the body, thereby enhancing the cellular antioxidant capacity. The compound also modulates various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and immune response . Additionally, N-Propionylcysteine can directly scavenge reactive oxygen species (ROS), reducing oxidative stress and preventing cellular damage .
相似化合物的比较
Similar Compounds
N-Acetylcysteine: Another derivative of cysteine, known for its mucolytic and antioxidant properties.
L-Cysteine: The parent amino acid, which serves as a precursor to various biologically active compounds.
S-Carboxymethylcysteine: A derivative of cysteine with applications in treating respiratory conditions.
Uniqueness
N-Propionylcysteine is unique due to its specific propionyl modification, which enhances its antioxidant and anti-inflammatory properties compared to other cysteine derivatives. This makes it particularly effective in therapeutic applications for conditions involving oxidative stress and inflammation .
属性
IUPAC Name |
(2R)-2-(propanoylamino)-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-2-5(8)7-4(3-11)6(9)10/h4,11H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBJNRLWAGIQLW-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@@H](CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183055 | |
| Record name | N-Propionylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2885-79-2 | |
| Record name | N-Propionylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002885792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Propionylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


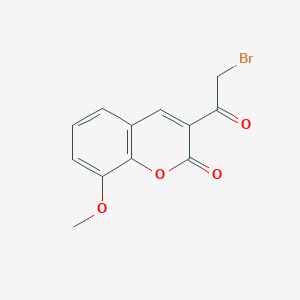
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)

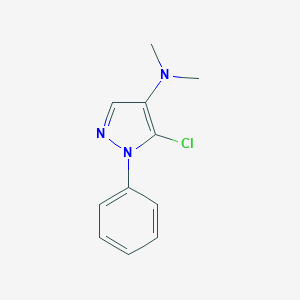


![Ethyl 3-[[4-(dimethylaminodiazenyl)benzoyl]amino]propanoate](/img/structure/B22698.png)
![disodium;(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B22701.png)
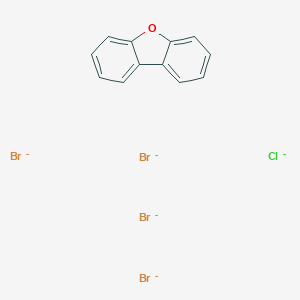
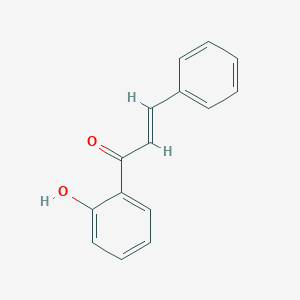

![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)
![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)

